4-Methyl-N-(methylsulfonyl)benzamide
Overview
Description
4-Methyl-N-(methylsulfonyl)benzamide is a chemical compound with the molecular formula C9H11NO3S1. It is a pale-yellow to yellow-brown solid2.
Synthesis Analysis
The synthesis of 4-Methyl-N-(methylsulfonyl)benzamide is not explicitly mentioned in the search results. However, benzamides can be synthesized through direct condensation of carboxylic acids and amines3.Molecular Structure Analysis
The molecular structure of 4-Methyl-N-(methylsulfonyl)benzamide consists of a benzamide core with a methyl group and a methylsulfonyl group attached1. The compound crystallizes in an orthorhombic lattice4.
Chemical Reactions Analysis
Specific chemical reactions involving 4-Methyl-N-(methylsulfonyl)benzamide are not detailed in the search results. However, benzamides can undergo various reactions, including electrophilic substitution3.Physical And Chemical Properties Analysis
4-Methyl-N-(methylsulfonyl)benzamide is a pale-yellow to yellow-brown solid2. It has a molecular weight of 213.262.Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
- Supramolecular Building Blocks: 4-Methyl-N-(methylsulfonyl)benzamide derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), are crucial in supramolecular chemistry. Their simple structure, coupled with a detailed understanding of their self-assembly behavior, allows for applications in nanotechnology and polymer processing. BTAs self-assemble into nanometer-sized rod-like structures stabilized by H-bonding, showcasing the potential for creating novel nanomaterials (Cantekin, de Greef, & Palmans, 2012).
Pharmaceutical Applications
- Drug Delivery Systems: The chemical's derivatives play a significant role in developing delivery systems for cardiovascular treatments. These systems include small organic compounds, nanoparticles, peptides, and siRNA targeting various aspects of cardiovascular disease, highlighting the potential for improved therapeutic outcomes through effective formulation of nanoproducts (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Environmental Science
- Biocides and Biofouling Prevention: In the context of reverse osmosis (RO) technologies, non-oxidizing biocides derived from 4-Methyl-N-(methylsulfonyl)benzamide are explored for preventing biofouling in polyamide membrane systems. These biocides offer antimicrobial efficiency, showcasing an approach to safer water treatment methodologies (Da-Silva-Correa et al., 2022).
Chemistry and Material Science
- Chemical Modifications and Derivatives: Research on xylan derivatives, for instance, explores the chemical modification paths to create biopolymer ethers and esters, including those derived from 4-Methyl-N-(methylsulfonyl)benzamide. These modifications can lead to materials with specific properties for drug delivery and other applications, illustrating the compound's versatility in material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Safety And Hazards
The specific safety and hazards information for 4-Methyl-N-(methylsulfonyl)benzamide is not provided in the search results. However, it’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for the use and study of 4-Methyl-N-(methylsulfonyl)benzamide are not specified in the search results. However, given the wide range of biological activities exhibited by benzamides5, there may be potential for further research and development in this area.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
4-methyl-N-methylsulfonylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7-3-5-8(6-4-7)9(11)10-14(2,12)13/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDNMIQFBSJNJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467250 | |
Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(methylsulfonyl)benzamide | |
CAS RN |
827624-81-7 | |
Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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